
methyl 2-(6-amino-9H-purin-9-yl)butanoate
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Overview
Description
Methyl 2-(6-amino-9H-purin-9-yl)butanoate is a chemical compound with a complex structure that includes a purine base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(6-amino-9H-purin-9-yl)butanoate typically involves the reaction of a purine derivative with a butanoate ester. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for commercial use .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-amino-9H-purin-9-yl)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Scientific Research Applications
Methyl 2-(6-amino-9H-purin-9-yl)butanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of methyl 2-(6-amino-9H-purin-9-yl)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are the subject of ongoing research .
Comparison with Similar Compounds
Methyl 2-(6-amino-9H-purin-9-yl)butanoate can be compared with other similar compounds, such as:
Adenine derivatives: These compounds share a similar purine base structure and exhibit comparable chemical properties.
Guanine derivatives: These compounds also contain a purine base and are studied for their biological and chemical activities.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties that distinguish it from other purine derivatives .
Biological Activity
Methyl 2-(6-amino-9H-purin-9-yl)butanoate is a purine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a purine base linked to a butanoate side chain, which contributes to its biological activity. The synthesis of this compound typically involves the reaction of 6-amino-9H-purine with methyl butanoate under specific conditions to yield the desired product.
The biological activity of this compound can be attributed to its role in various biochemical pathways:
- Transmethylation Reactions : This compound acts as a methyl donor in transmethylation reactions, which are essential for the regulation of gene expression and protein function. It influences the methylation status of DNA and RNA, thereby affecting cellular processes such as proliferation and differentiation.
- Inhibition of Enzymatic Activity : Studies have shown that derivatives of purines can inhibit key enzymes involved in metabolic pathways, including nicotinamide N-methyltransferase (NNMT). NNMT plays a critical role in the methylation of nicotinamide, impacting energy metabolism and detoxification processes .
- Antioxidant Properties : this compound may exhibit antioxidant properties, contributing to cellular protection against oxidative stress. This is particularly relevant in the context of liver health, where it can help mitigate damage from toxins .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity:
- Cell Proliferation : Compounds similar to this compound have been shown to reduce cell proliferation in various cancer cell lines. For instance, treatment with related purine derivatives resulted in a significant decrease in cell viability at concentrations ranging from 10 µM to 100 µM .
Case Studies
- Liver Health : A study examining the effects of methylated purines on liver cells highlighted their role in enhancing glutathione levels and reducing lipid peroxidation. The findings suggest that these compounds could be beneficial in preventing liver diseases such as fatty liver and cirrhosis .
- Cancer Research : Research into the effects of purine derivatives on cancer cell lines indicates that they may serve as potential therapeutic agents. In particular, their ability to inhibit NNMT suggests a pathway for reducing tumor growth by modulating metabolic processes associated with cancer progression .
Data Summary
Parameter | Observation |
---|---|
Chemical Structure | This compound |
Role in Transmethylation | Acts as a methyl donor |
Enzyme Inhibition | Inhibits NNMT |
Effects on Cell Proliferation | Significant reduction at high concentrations |
Potential Applications | Liver health support, cancer therapeutics |
Properties
Molecular Formula |
C10H13N5O2 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
methyl 2-(6-aminopurin-9-yl)butanoate |
InChI |
InChI=1S/C10H13N5O2/c1-3-6(10(16)17-2)15-5-14-7-8(11)12-4-13-9(7)15/h4-6H,3H2,1-2H3,(H2,11,12,13) |
InChI Key |
HIIFCKDJGBMDIO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC)N1C=NC2=C(N=CN=C21)N |
Origin of Product |
United States |
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